Cas no 2098081-79-7 (2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one)

2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one is a specialized organic compound featuring both an azido functional group and a cyclopropylpiperazine moiety. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for click chemistry applications due to its reactive azide group. The cyclopropylpiperazine component enhances its utility in designing bioactive molecules, offering potential for modulating pharmacokinetic properties. Its well-defined reactivity profile allows for efficient conjugation with alkynes via CuAAC (copper-catalyzed azide-alkyne cycloaddition), facilitating the synthesis of triazole-linked derivatives. The compound's stability and purity are critical for reproducible results in research applications. Suitable for controlled experimental use under standard laboratory conditions.
2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one structure
2098081-79-7 structure
Product name:2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
CAS No:2098081-79-7
MF:C9H15N5O
MW:209.248300790787
CID:4774358

2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
    • 2-azido-1-(4-cyclopropylpiperazin-1-yl)ethanone
    • 2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
    • Inchi: 1S/C9H15N5O/c10-12-11-7-9(15)14-5-3-13(4-6-14)8-1-2-8/h8H,1-7H2
    • InChI Key: FQTZFJDMEIQTPY-UHFFFAOYSA-N
    • SMILES: O=C(CN=[N+]=[N-])N1CCN(CC1)C1CC1

Computed Properties

  • Exact Mass: 209.12766012 g/mol
  • Monoisotopic Mass: 209.12766012 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 37.9
  • Molecular Weight: 209.25

2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-5585-2.5g
2-azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
2098081-79-7 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-5585-0.25g
2-azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
2098081-79-7 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-5585-5g
2-azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
2098081-79-7 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-5585-10g
2-azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
2098081-79-7 95%+
10g
$1684.0 2023-09-07
TRC
A193396-1g
2-azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
2098081-79-7
1g
$ 570.00 2022-06-08
Life Chemicals
F1907-5585-1g
2-azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
2098081-79-7 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-5585-0.5g
2-azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
2098081-79-7 95%+
0.5g
$380.0 2023-09-07
TRC
A193396-500mg
2-azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
2098081-79-7
500mg
$ 365.00 2022-06-08
TRC
A193396-100mg
2-azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one
2098081-79-7
100mg
$ 95.00 2022-06-08

Additional information on 2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one

Introduction to 2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one (CAS No. 2098081-79-7)

2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 2098081-79-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules featuring an azido functional group and a piperazine moiety, which are well-documented for their versatile biological activities. The unique structural features of this molecule make it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of 2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one consists of an ethanone backbone substituted with an azido group at the second carbon position and a 4-cyclopropylpiperazine ring at the first carbon position. This configuration imparts distinct electronic and steric properties, which can be exploited in drug design. The presence of the azido group, in particular, introduces reactivity that can be harnessed for post-synthetic modifications or as a pharmacophore in its own right.

In recent years, there has been growing interest in azido-containing compounds due to their potential applications in medicinal chemistry. The azido group is known for its ability to participate in various chemical reactions, including click chemistry, where it can undergo cycloadditions with alkenes or alkynes to form stable triazoles. This property has been leveraged in the synthesis of complex molecular architectures, including peptidomimetics and bioconjugates. The 2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one structure exemplifies how such functional groups can be integrated into pharmacologically relevant molecules.

The 4-cyclopropylpiperazine moiety is another key feature of this compound that contributes to its potential biological activity. Piperazine derivatives are widely recognized for their role as pharmacological agents, with applications ranging from antipsychotics to antihistamines. The cyclopropyl substitution enhances the lipophilicity and metabolic stability of the piperazine ring, making it an attractive component in drug design. This combination of an azido group and a cyclopropyl-substituted piperazine suggests that 2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one may exhibit multiple modes of action, increasing its therapeutic potential.

Recent studies have highlighted the importance of structure-based drug design in developing novel therapeutics. Computational modeling and experimental techniques have been employed to elucidate the interactions between small molecules and biological targets. The 2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one scaffold provides a rich framework for such investigations. By leveraging computational methods, researchers can predict how this molecule might bind to specific enzymes or receptors, thereby guiding the optimization process toward more potent and selective drug candidates.

The synthesis of 2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one involves multi-step organic transformations that require careful consideration of reaction conditions and reagent selection. The introduction of the azido group typically requires the use of copper(I) catalysts or other transition metal complexes to facilitate the reaction efficiently. Additionally, protecting groups may be employed to ensure regioselectivity during synthesis. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater precision and yield, enabling more extensive exploration of their biological properties.

In the context of medicinal chemistry, this compound represents a promising candidate for further investigation. Its unique structural features suggest potential applications in treating various diseases, including neurological disorders and infectious diseases. For instance, the piperazine moiety could interact with neurotransmitter receptors, while the azido group might serve as a handle for further derivatization or bioconjugation strategies. Such versatility makes 2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one an intriguing subject for both academic research and industrial development.

One particularly exciting area of research is the use of click chemistry in drug discovery. This approach allows for rapid assembly of complex molecular structures through orthogonal reactions that are highly efficient and selective. The azido group is a cornerstone of click chemistry, enabling rapid conjugation with other biomolecules such as carbohydrates or peptides. By incorporating this functionality into drug candidates like 2-Azido-1-(4-cyclopropylpiperazin-1-yl)ethan-1-one, researchers can explore novel therapeutic strategies that leverage bioconjugation for targeted delivery or enhanced bioavailability.

The potential applications of this compound extend beyond traditional small-molecule drug development. For example, it could serve as a precursor for biologics or other biopharmaceuticals where specific modifications are required to enhance stability or bioactivity. The ability to introduce diverse functional groups through reactions like click chemistry makes 2-Azido-1-(4-cyclopropylpiperazin-1-yethan-l-one) a versatile building block in synthetic biology and biotechnology.

In conclusion, 2-Azido-l-(4-cyclopropypiperazin-l -yI)ethan-l-one (CAS No . 20980817 9 -7) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features , including an azidogroup and acycIopropvl-substituted pIperazine ring , make it an attractive scaffold for developing novel therapeutics . Advances in synthetic methodologies and computational modeling are enabling researchers to explore its biological properties more thoroughly , paving the way for new treatments across multiple therapeutic areas . As our understanding of molecular interactions continues to grow , compounds like this one will play an increasingly important role in shapingthe futureof medicine . p >

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